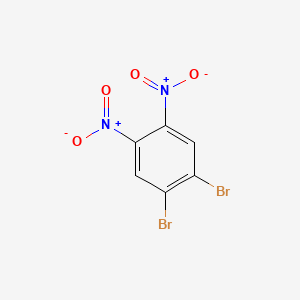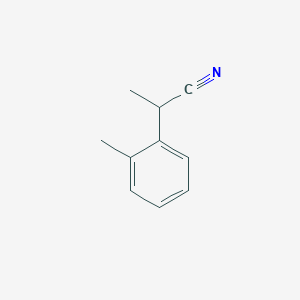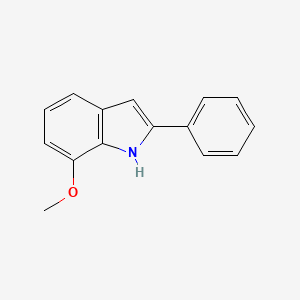
7-methoxy-2-phenyl-1H-indole
Vue d'ensemble
Description
7-Methoxy-2-phenyl-1H-indole is a chemical compound with the CAS Number: 66354-88-9 . It has a molecular weight of 223.27 and its IUPAC name is 7-methoxy-2-phenyl-1H-indole . It is a light yellow solid .
Synthesis Analysis
The synthesis of 2-phenyl indole involves the reaction of acetophenone and phenyl hydrazine in the presence of acid to get acetophenone phenylhydrazone . The acetophenone and phenylhydrazone undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .Molecular Structure Analysis
The molecular structure of 7-methoxy-2-phenyl-1H-indole can be represented by the linear formula C15H13NO . The InChI code for this compound is 1S/C15H13NO/c1-17-14-9-5-8-12-10-13 (16-15 (12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 .Chemical Reactions Analysis
Indole derivatives, including 7-methoxy-2-phenyl-1H-indole, have been used in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
7-Methoxy-2-phenyl-1H-indole is a light yellow solid . It has a molecular weight of 223.27 and its IUPAC name is 7-methoxy-2-phenyl-1H-indole . The InChI code for this compound is 1S/C15H13NO/c1-17-14-9-5-8-12-10-13 (16-15 (12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 .Applications De Recherche Scientifique
Anticancer Research
7-Methoxy-2-phenyl-1H-indole has been studied for its potential use in anticancer immunomodulators. Derivatives of indoles, including this compound, are explored for their ability to inhibit tryptophan dioxygenase, an enzyme involved in cancer progression .
Antimicrobial Agents
Indole derivatives are known for their antimicrobial properties. While specific studies on 7-methoxy-2-phenyl-1H-indole as an antimicrobial agent are not directly cited, the general biological activity of indoles suggests potential in this area .
Plant Growth Regulation
Indoles play a significant role in plant biology as hormones, such as indole-3-acetic acid. By extension, 7-methoxy-2-phenyl-1H-indole could be researched for its effects on plant growth and development .
Synthetic Chemistry
This compound can be used as a reactant in synthetic chemistry to produce other biologically active molecules through processes like Fischer indole synthesis .
Multicomponent Reactions (MCRs)
The reactivity of indoles makes them suitable for multicomponent reactions, which are used to create complex molecules efficiently. 7-Methoxy-2-phenyl-1H-indole could be utilized in such reactions to synthesize N-substituted indole products .
Mécanisme D'action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets leading to diverse biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Safety and Hazards
While specific safety and hazard information for 7-methoxy-2-phenyl-1H-indole is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
7-methoxy-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-14-9-5-8-12-10-13(16-15(12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBOZKCOLUQJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305417 | |
| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66354-88-9 | |
| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66354-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



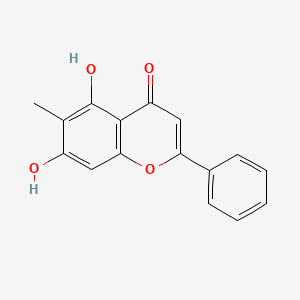
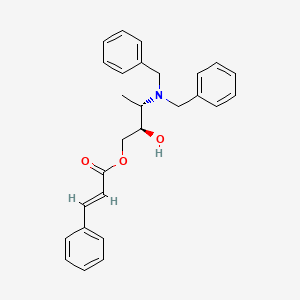
![Benzo[c]thiophene-1-carboxylic acid,4,5,6,7-tetrahydro-6,6-dimethyl-3-(methylsulfonyl)-4-oxo-,(2,3-dihydro-1,4-benzodioxin-2-yl)methyl ester](/img/structure/B1640858.png)
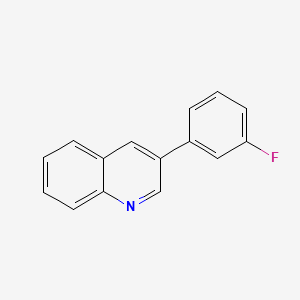
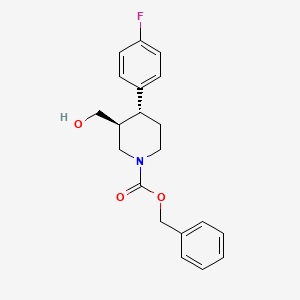


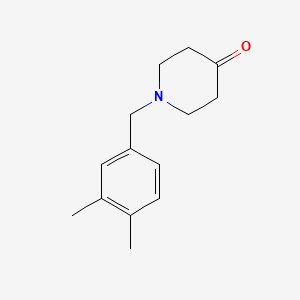
![5-[2-(4-morpholinyl)ethoxy]-2-Benzofurancarboxylic acid](/img/structure/B1640894.png)
![(4R,4As,7aS,12bS)-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1640895.png)
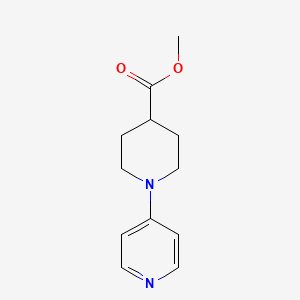
![4-Phenyl-thieno[2,3-d]pyrimidin-2-ol](/img/structure/B1640905.png)
